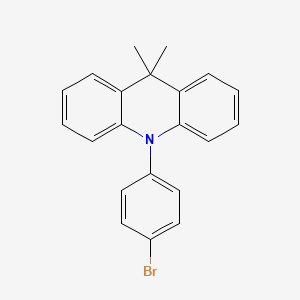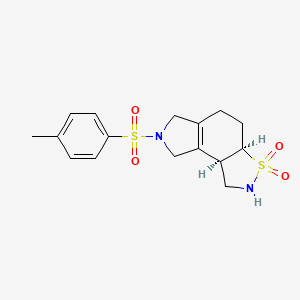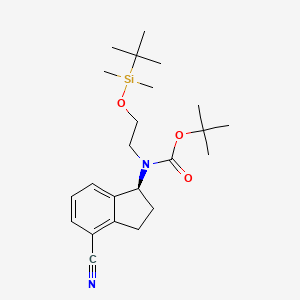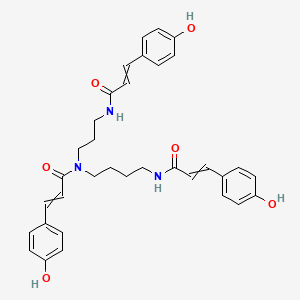
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
Vue d'ensemble
Description
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine, also known as 10-BPDA, is a synthetic compound that has a wide range of potential applications in scientific research. It has been studied for its ability to form complexes with other molecules, its ability to act as an electron donor, and its potential to act as a fluorescent marker.
Applications De Recherche Scientifique
OLED Technology
10-(4-Bromophenyl)-9,9-dimethyl-9,10-dihydroacridine and its derivatives are extensively used in organic light-emitting diode (OLED) technology. Studies have demonstrated the use of acridine derivatives in constructing novel host materials for phosphorescent OLEDs, significantly enhancing the efficiency and stability of these devices (Liu et al., 2016). These materials provide high triplet energy and thermal and morphological stabilities, ideal for blue and red phosphorescent OLEDs (Seo et al., 2015). Additionally, bulky acridine moieties have been incorporated into blue thermally activated delayed fluorescence (TADF) emitters, enhancing the photoluminescent quantum yields and the overall performance of solution-processed OLEDs (Chen et al., 2021).
Enhanced OLED Performance
Specifically, acridine derivatives have been used to create bipolar compounds for OLED applications, leading to high efficiency and impressive device performance (Reddy et al., 2016). They play a crucial role in designing efficient host materials for red phosphorescent OLEDs, ensuring good device performance with high external quantum efficiency (Liu et al., 2018). The combination of electron donor (acridine) and acceptor (triphenyltriazine) moieties in non-doped TADF emitters results in significant improvements in external quantum efficiency for OLEDs (Jeong et al., 2018).
Spectroscopic Properties and Photocatalysis
In addition to OLED applications, dihydroacridine derivatives have been studied for their spectroscopic properties, showing high quantum yields and solvatochromic shifts in different solvents (Suzuki et al., 2016). The research also delves into the electron transfer properties of these compounds, with applications in photocatalysis and the reduction of halogenated compounds (Fukuzumi & Yorisue, 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
10-(4-bromophenyl)-9,9-dimethylacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN/c1-21(2)17-7-3-5-9-19(17)23(16-13-11-15(22)12-14-16)20-10-6-4-8-18(20)21/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFRPCRADQOKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)



![tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B3027513.png)




![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)



